molecular formula C13H21BN2O2S B1467673 2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester CAS No. 1595285-01-0

2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester

Cat. No. B1467673
M. Wt: 280.2 g/mol
InChI Key: GVZMMMSQSKOKIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid derivatives like PYTB often involves Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters, a process that removes the boron moiety, is also a crucial step in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of PYTB consists of a pyrrolidine ring attached to a thiazole ring, which is further connected to a boronic acid pinacol ester group.


Chemical Reactions Analysis

Boronic acid derivatives like PYTB can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is also a significant reaction .


Physical And Chemical Properties Analysis

PYTB has an empirical formula of C13H21BN2O2S and a molecular weight of 280.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

  • Scientific Field : Medical and Pharmaceutical Research .
  • Summary of Application : Thiazole derivatives, including 2-(pyrrolidin-1-yl)thiazole frameworks, have been found to have interesting antibacterial and antimycobacterial activity .
  • Methods of Application : The minimum inhibitory concentrations (MIC) for each compound were investigated against standard bacterial strains .
  • Results : The screened compounds showed moderate antibacterial activity against various bacteria strains, in addition showed good anti-TB activity against M. tuberculosis H37Rv strain .

Broad Applications in Different Fields

  • Scientific Field : Agrochemicals, Industrial, and Photographic Sensitizers .
  • Summary of Application : Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields .
  • Results : Thiazoles have shown to be effective in various applications such as agrochemicals, industrial, and photographic sensitizers .

Drug Discovery

  • Scientific Field : Pharmaceutical Research .
  • Summary of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Results : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antioxidant and Antibacterial Activity

  • Scientific Field : Medical and Pharmaceutical Research .
  • Summary of Application : Thiazoles have found a wide spectrum of pharmacological and industrial applications. A series of synthesized thiazoles show biological activities: antioxidant, antibacterial .
  • Results : Thiazoles have shown to be effective in various applications such as antioxidant and antibacterial activities .

Safety And Hazards

Boronic acid derivatives can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed . They may also cause respiratory irritation . Proper safety measures should be taken while handling such compounds .

properties

IUPAC Name

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-15-11(19-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZMMMSQSKOKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-YL)thiazol-5-ylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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